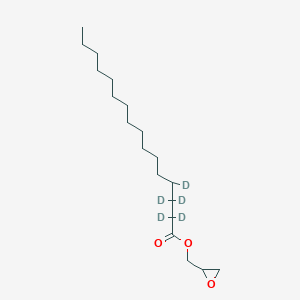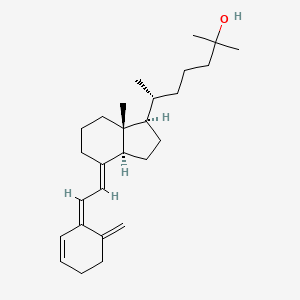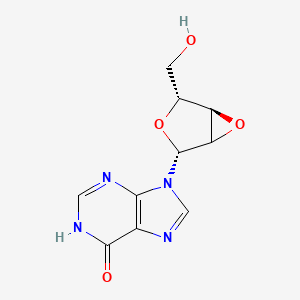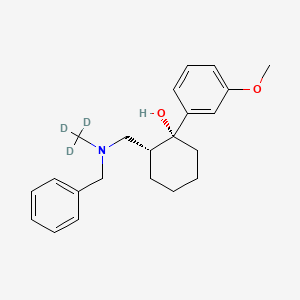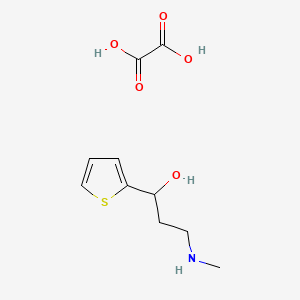
N-tert-Butyloxycarbonyl DL-Alaninol Methyl Ether-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-tert-Butyloxycarbonyl DL-Alaninol Methyl Ether-d3” is a biochemical compound used for proteomics research . It is also known as "(2-Hydroxy-1-methylethyl)-carbamic Acid 1,1-Dimethylethyl Ester" . The molecular formula is C8H17NO3 .
Synthesis Analysis
The synthesis of “N-tert-Butyloxycarbonyl DL-Alaninol Methyl Ether-d3” involves the use of the tert-butyloxycarbonyl (Boc) group, which is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .Molecular Structure Analysis
The molecular structure of “N-tert-Butyloxycarbonyl DL-Alaninol Methyl Ether-d3” is represented by the formula C8H17NO3 .Chemical Reactions Analysis
The chemical reactions involving “N-tert-Butyloxycarbonyl DL-Alaninol Methyl Ether-d3” include the deprotection of the N-Boc group. This process can be achieved using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .Physical And Chemical Properties Analysis
“N-tert-Butyloxycarbonyl DL-Alaninol Methyl Ether-d3” has a molecular weight of 175.23 . It is an off-white compound with a pKa value of 12.11±0.46 (Predicted) .Aplicaciones Científicas De Investigación
Metabolic Disorders and NAFLD Treatment
N-Boc-DL-Alaninol Methyl Ether-d3 is utilized in the synthesis of active agents for treating metabolic disorders and nonalcoholic fatty liver disease (NAFLD). These compounds can modulate metabolic markers and address the fat accumulation characteristic of NAFLD .
Cancer Therapeutics
The compound plays a role in the preparation of crystalline forms of C-C chemokine receptor type 4 (CCR4) antagonists. These antagonists are used as therapeutic agents in the treatment of cancer, leveraging the stability of crystalline drug forms for improved efficacy .
Deprotection Strategies in Organic Synthesis
In organic synthesis, N-Boc-DL-Alaninol Methyl Ether-d3 is involved in mild deprotection strategies. It’s used to selectively remove the N-Boc group from structurally diverse compounds, which is crucial in the synthesis of medicinally active compounds .
Synthesis of Dual Inhibitors
This compound is instrumental in the synthesis of hybrid medicinally active compounds, such as dual inhibitors of IDO1 and DNA Pol gamma. These inhibitors have potential applications in treating diseases that involve these enzymes .
Protecting Group in Peptide Synthesis
N-Boc-DL-Alaninol Methyl Ether-d3 serves as a protecting group in peptide synthesis. It helps in masking amino groups to prevent unwanted reactions during the synthesis process, ensuring the production of desired peptide sequences .
Material Science Applications
The stability and protective properties of N-Boc-DL-Alaninol Methyl Ether-d3 make it valuable in material science, particularly in the synthesis of functionalized heteroarenes. These compounds are foundational in creating pharmaceuticals and advanced materials .
Mecanismo De Acción
Direcciones Futuras
The future directions in the research of “N-tert-Butyloxycarbonyl DL-Alaninol Methyl Ether-d3” could involve the development of new strategies for the deprotection of the N-Boc group . This could lead to the production of various N-Boc protected compounds which could be used in the separation of the trivalent minor actinides from the lanthanides .
Propiedades
IUPAC Name |
tert-butyl N-[1-(trideuteriomethoxy)propan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-7(6-12-5)10-8(11)13-9(2,3)4/h7H,6H2,1-5H3,(H,10,11)/i5D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGZQPBXNUSHSW-VPYROQPTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OCC(C)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-Butyloxycarbonyl DL-Alaninol Methyl Ether-d3 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


